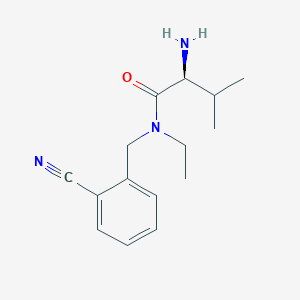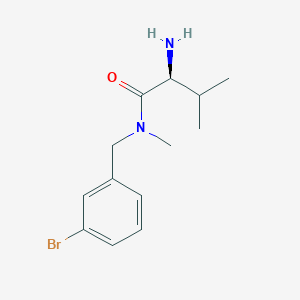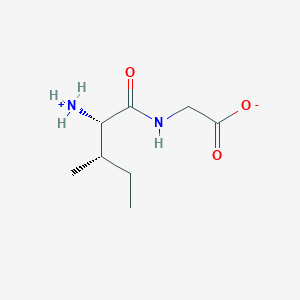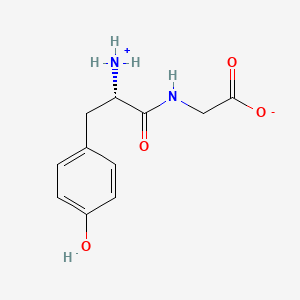![molecular formula C13H17N3O5 B7865089 (2S)-2-[[2-[(2-azaniumylacetyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B7865089.png)
(2S)-2-[[2-[(2-azaniumylacetyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound “(2S)-2-[[2-[(2-azaniumylacetyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoate” is a chemical entity listed in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered interest due to its distinct chemical structure and reactivity, making it a subject of study in both academic and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of compound “(2S)-2-[[2-[(2-azaniumylacetyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoate” typically involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and reagents that facilitate the formation of the compound. Detailed protocols for the synthesis of this compound are often documented in scientific literature and patents.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” may involve large-scale chemical processes that are optimized for efficiency and yield. These processes often include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications. The use of advanced technologies and equipment is common in the industrial production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Compound “(2S)-2-[[2-[(2-azaniumylacetyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoate” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the conditions under which the reactions are carried out.
Common Reagents and Conditions: The reactions involving compound “this compound” often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions may be facilitated by catalysts and specific solvents that promote the desired transformation.
Major Products Formed: The major products formed from the reactions of compound “this compound” depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Compound “(2S)-2-[[2-[(2-azaniumylacetyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoate” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating specific diseases.
Industry: The compound is utilized in the development of new materials and as an intermediate in the production of other chemicals.
Wirkmechanismus
Comparison with Other Similar Compounds: Compound “(2S)-2-[[2-[(2-azaniumylacetyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoate” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups but differ in their reactivity, biological activity, or other properties.
Vergleich Mit ähnlichen Verbindungen
- Compound A (CID 1234567)
- Compound B (CID 2345678)
- Compound C (CID 3456789)
These similar compounds can provide insights into the structure-activity relationships and help in the design of new compounds with improved properties.
Eigenschaften
IUPAC Name |
(2S)-2-[[2-[(2-azaniumylacetyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5/c14-6-11(18)15-7-12(19)16-10(13(20)21)5-8-1-3-9(17)4-2-8/h1-4,10,17H,5-7,14H2,(H,15,18)(H,16,19)(H,20,21)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLIXXRWNUKVCF-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)[O-])NC(=O)CNC(=O)C[NH3+])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)[O-])NC(=O)CNC(=O)C[NH3+])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17343-07-6 |
Source


|
| Record name | Glycylglycyl-L-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17343-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-2-Amino-1-{4-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one](/img/structure/B7865007.png)


![(S)-2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-3,N-dimethyl-butyramide](/img/structure/B7865028.png)


![{[(2S)-2-azaniumyl-3-methylbutanoyl]amino}acetate](/img/structure/B7865043.png)
![{Methyl[(methylammonio)acetyl]amino}acetate](/img/structure/B7865047.png)


![(2S)-2-[[(2S)-2-azaniumyl-3-methylbutanoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B7865087.png)
![(2S)-2-[[(2S)-2-azaniumyl-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B7865090.png)
![(2S)-2-[[2-[(2-azaniumylacetyl)amino]acetyl]amino]-4-methylpentanoate](/img/structure/B7865102.png)
